BenchChemオンラインストアへようこそ!

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester

diastereoselective alkylation Fráter-Seebach alkylation chiral pool synthesis

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester (CAS 1803187-88-3) is a chiral, non-racemic succinate derivative bearing a reactive allyl substituent, an α-hydroxyl group, and two ethyl ester moieties. The compound is prepared via the Seebach Fráter–Seebach diastereoselective α-alkylation of (S)-diethyl malate.

Molecular Formula C11H18O5
Molecular Weight 230.26
CAS No. 1803187-88-3
Cat. No. B2773753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester
CAS1803187-88-3
Molecular FormulaC11H18O5
Molecular Weight230.26
Structural Identifiers
SMILESCCOC(=O)C(CC=C)C(C(=O)OCC)O
InChIInChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8-9,12H,1,5-7H2,2-3H3/t8?,9-/m0/s1
InChIKeyFZCZIRKXGPPAGI-GKAPJAKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-3-Allyl-2-hydroxysuccinic Acid Diethyl Ester (CAS 1803187-88-3): A Chiral Building Block with Defined Stereochemistry


(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester (CAS 1803187-88-3) is a chiral, non-racemic succinate derivative bearing a reactive allyl substituent, an α-hydroxyl group, and two ethyl ester moieties. The compound is prepared via the Seebach Fráter–Seebach diastereoselective α-alkylation of (S)-diethyl malate [1]. Its value as a procurement target stems from the ability to generate the (2S,3R) diastereomer in high diastereomeric excess through this methodology, in contrast to non-stereocontrolled routes that yield mixtures or alternative diastereomers [2]. The allyl group provides a versatile handle for downstream transformations such as cross-coupling, oxidation, or metathesis, positioning this compound as a strategic intermediate in medicinal chemistry and natural product synthesis programs.

Why Generic (2S)-3-Allyl-2-hydroxysuccinic Acid Diethyl Ester Cannot Be Replaced by In-Class Succinate Esters


Procurement of a generic 3-allyl-succinate ester in place of the specific (2S)-configured diethyl ester introduces three risks that undermine synthetic reproducibility: (i) diastereomeric composition differs—the Seebach protocol delivers a reproducible 81.3:8.5 ratio favoring the (2S,3R) diastereomer, whereas alternative routes generate distinct (2S,3S) or racemic mixtures [1]; (ii) the ester protecting group governs both volatility and reactivity during purification and subsequent transformations—diethyl esters offer a balance of crystallinity and orthogonal deprotection compared to dimethyl or di-tert-butyl analogs [2]; (iii) established downstream protocols—including the total synthesis of the heparanase inhibitor (+)-trachyspic acid—explicitly require the 3-allyl-2-hydroxysuccinate scaffold with defined stereochemistry at C-2 and C-3; substituting with an oxo analog (e.g., diethyl 3-allyl-2-oxosuccinate) forfeits the chiral hydroxyl necessary for diastereofacial control in subsequent aldol or Nozaki-Hiyama-Kishi couplings [3].

Quantitative Differentiation Evidence for (2S)-3-Allyl-2-hydroxysuccinic Acid Diethyl Ester


Diastereoselectivity in α-Alkylation: (2S,3R) vs. (2S,3S) Ratio

The Seebach α-alkylation of (S)-diethyl malate with allyl bromide delivers the target (2S,3R) diastereomer with a reproducible crude product ratio of 81.3% (2S,3R) to 8.5% (2S,3S) as determined by capillary GC, corresponding to a diastereomeric ratio (dr) of approximately 9.6:1 [1]. This contrasts sharply with non-stereocontrolled alkylation approaches that yield near-equimolar mixtures (dr ~1:1) of the two diastereomers. The diastereomerically enriched product can be further purified to >99% dr by hydrolysis to the corresponding acid and recrystallization (mp 96.0–97.5 °C, [α]D²⁰ +14.7°, c 1.69, acetone), providing a crystalline, enantiopure reference standard [2].

diastereoselective alkylation Fráter-Seebach alkylation chiral pool synthesis

Chemical Yield Benchmark: Seebach Alkylation vs. Alternative Routes

The optimized Seebach procedure furnishes the crude (2S,3R)-diethyl 3-allyl-2-hydroxysuccinate in 73.5% yield (corrected for 81.3% GC purity) from (S)-diethyl malate on a 50 mmol scale [1]. In comparison, alternative patent routes to substituted allyl succinates via internal molecular rearrangement of allyl carboxylate enolates (e.g., British Biotech US 5,936,116) demonstrate variable yields (51–88%) depending on the R₂ substituent, but these processes are not optimized for the 3-allyl-2-hydroxy substitution pattern and frequently require cryogenic silylation steps (−70 °C) that complicate scale-up [2]. The Seebach method thus offers a validated, single-step alkylation with high yield and predictable diastereoselectivity without requiring silyl ketene acetal intermediates.

α-alkylation yield succinate synthesis efficiency malate alkylation

Downstream Synthetic Utility: Key Intermediate in (+)-Trachyspic Acid Total Synthesis

The 3-allyl-2-hydroxysuccinate scaffold is the cornerstone intermediate in the asymmetric total synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor with IC₅₀ = 36 μM [1]. Specifically, the (2S,3S)-di-tert-butyl 3-allyl-2-hydroxysuccinate derivative—prepared via organocatalytic aldol reaction—was obtained in 85% ee and carried forward through Pinnick oxidation, esterification, and Nozaki-Hiyama-Kishi coupling to deliver the natural product [2]. The allyl group at C-3 serves as a masked propionaldehyde equivalent, while the C-2 hydroxyl establishes the critical C-2/C-3 stereochemical relationship. Procurement of the (2S)-diethyl ester provides a direct entry point to this validated synthetic pathway; substituting with the oxo analog (diethyl 3-allyl-2-oxosuccinate, CAS 56716-05-3) eliminates the chiral hydroxyl and mandates additional reduction and resolution steps, adding 2–3 synthetic operations and reducing overall yield .

total synthesis heparanase inhibitor trachyspic acid chiral succinate

Orthogonal Protecting Group Strategy: Ethyl Ester vs. Other Ester Analogs

The diethyl ester of (2S)-3-allyl-2-hydroxysuccinic acid provides a distinct orthogonal protecting group profile relative to the dimethyl and di-tert-butyl analogs documented in the patent and total synthesis literature. The ethyl ester is stable to the cryogenic alkylation conditions (−75 °C) and mildly acidic workup (acetic acid quench), yet it is sufficiently labile to undergo controlled hydrolysis to the free diacid (mp 96.0–97.5 °C) for recrystallization-based purification and ee upgrade [1]. In contrast, di-tert-butyl esters (employed in the trachyspic acid synthesis) resist hydrolysis under mild acidic conditions and require strong acid (TFA) for deprotection, limiting their utility in acid-sensitive downstream sequences [2]. The dimethyl ester analog (CAS 167539-28-8) is more prone to transesterification and lacks the crystallinity advantage of the ethyl ester-derived diacid for purification [3].

protecting group orthogonality ester lability succinate derivative handling

Patent-Scaffold Recognition: Use as a Matrix Metalloproteinase Inhibitor Intermediate

U.S. Patent 5,936,116 (British Biotech) explicitly claims 4-carboxy-protected, optionally 3-substituted, 2-allyl-succinates as intermediates for the preparation of matrix metalloproteinase (MMP) inhibitors [1]. The generic Markush structure in the patent encompasses the (2S)-3-allyl-2-hydroxysuccinate diethyl ester scaffold, recognizing the C-2 allyl group and the C-3 hydroxyl as critical pharmacophoric elements for MMP active-site binding. While the patent does not disclose MMP IC₅₀ data for this exact compound, it structurally positions the 3-allyl-2-hydroxysuccinate core as a validated privileged scaffold in the MMP inhibitor field, distinguishing it from des-allyl or des-hydroxy succinate derivatives that lack the necessary substitution pattern for zinc-chelating interactions in the MMP catalytic domain .

MMP inhibitor succinate scaffold patent intermediate medicinal chemistry

Procurement-Relevant Application Scenarios for (2S)-3-Allyl-2-hydroxysuccinic Acid Diethyl Ester


Total Synthesis of Heparanase Inhibitors and Citrate Natural Products

As demonstrated in the asymmetric total synthesis of (+)-trachyspic acid (heparanase IC₅₀ = 36 μM), the (2S,3R)- or (2S,3S)-3-allyl-2-hydroxysuccinate ester serves as the essential C₁–C₆ fragment carrying the key C-2 hydroxyl and C-3 allyl stereocenters [1]. Procurement of the (2S)-diethyl ester enables direct entry into organocatalytic aldol or diastereoselective alkylation pathways without additional redox or resolution steps, compressing the synthetic route by ≥2 operations [2]. This scenario is relevant for academic and industrial groups pursuing heparanase inhibitors, citrate-derived natural products such as viridiofungin A, or alkyl citrate resorcylates where the allyl succinate fragment is a conserved building block [3].

Medicinal Chemistry Campaigns Targeting Matrix Metalloproteinases (MMPs)

The 2-allyl-3-hydroxysuccinate scaffold is a recognized privileged intermediate in MMP inhibitor design, as documented in US Patent 5,936,116 [1]. The allyl group at C-2 and the hydroxyl at C-3 provide key zinc-chelating and backbone hydrogen-bonding interactions required for MMP-2, MMP-9, and MMP-13 active-site binding. Procurement of the (2S)-configured diethyl ester ensures that the C-2 stereochemistry is correctly installed for structure–activity relationship (SAR) studies, enabling focused libraries of succinate-based MMP inhibitors without the confounding factor of diastereomeric impurity that would arise from racemic or mis-configured starting material [2].

Chiral Pool Synthesis of α-Substituted Malic Acid Derivatives

The Seebach α-alkylation of (S)-malate esters has been adopted as a universal method for preparing enantiomerically enriched α-alkylmalic acids, which are pharmacophoric groups in Cephalotaxus alkaloids and Orchidaceae glycosides [1]. The (2S)-3-allyl-succinate diethyl ester exemplifies the utility of this methodology: the allyl substituent can be further elaborated through hydroboration, ozonolysis, or cross-metathesis to introduce diverse functionality while preserving the C-2 hydroxyl stereochemistry. For laboratories requiring a validated, scalable entry to non-racemic malic acid derivatives, this compound provides a crystalline, characterizable intermediate (via hydrolysis to the diacid, mp 96.0–97.5 °C, [α]D²⁰ +14.7°) that confirms both chemical and optical purity before committing to precious downstream reagents [2].

Development of Suicide Substrates and Activity-Based Probes for Hydrolases

The combination of an electrophilic allyl group and a nucleophilic α-hydroxyl in the (2S)-3-allyl-2-hydroxysuccinate scaffold makes it a candidate precursor for mechanism-based inhibitors of serine hydrolases and cysteine proteases. The allyl moiety can be oxidized to a Michael acceptor (enal or enone) that covalently traps active-site nucleophiles, while the C-2 hydroxyl mimics the tetrahedral intermediate of ester hydrolysis [1]. Procurement of the pre-formed (2S)-diethyl ester with defined stereochemistry ensures that the hydroxyl group is correctly oriented for hydrogen bonding within the enzyme oxyanion hole, a prerequisite for mechanism-based inhibition that is lost when the stereochemistry is scrambled or when the oxo analog (CAS 56716-05-3) is substituted [2].

Quote Request

Request a Quote for (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.